- Production method of 1-acetyl-2-pyrrolidone, China, , ,
Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)
1-Acetyl-2-pyrrolidone is a versatile organic compound characterized by its pyrrolidone backbone and acetyl functional group. This structure imparts favorable solubility in both polar and nonpolar solvents, making it useful in a range of chemical and pharmaceutical applications. Its reactivity as an intermediate enables its use in synthesizing heterocyclic compounds, agrochemicals, and specialty polymers. The compound exhibits stability under standard conditions, facilitating handling and storage. Additionally, its compatibility with various reaction conditions enhances its utility in fine chemical synthesis. Researchers value 1-acetyl-2-pyrrolidone for its balanced properties, which support efficient derivatization and functionalization in complex organic transformations.
1-Acetyl-2-pyrrolidone structure
Product Name:1-Acetyl-2-pyrrolidone
CAS No:932-17-2
MF:C6H9NO2
MW:127.141161680222
MDL:MFCD00014101
CID:811052
PubChem ID:87562872
Update Time:2025-10-29
1-Acetyl-2-pyrrolidone Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidinone,1-acetyl-
- 1-ACETYL-2-PYRROLIDONE
- 1-acetylpyrrolidin-2-one
- N-Acetyl-2-pyrrolidone
- 2-Pyrrolidinone, 1-acetyl-
- N-Acetylpyrrolidone
- N-Acetyl-2-pyrrolidinone
- YLHUPYSUKYAIBW-UHFFFAOYSA-N
- 1-acetyl-2-oxopyrrolidine
- N-Acetylpyrrolidon
- NSC50334
- N-acetylpyrrolidinone
- N-Acetylpyrrolidin-2-one
- WLN: T5NVTJ AV1
- 1-Acetyl-2-pyrrolidinone #
- 1-Acetyl-2-pyrrolidinone (ACI)
- 1-Acetylpyrrolidone
- N-Acetyl-α-pyrrolidinone
- N-Acetyl-α-pyrrolidone
- N-Acetylbutyrolactam
- NSC 50334
- CS-0186313
- NS00039534
- SCHEMBL185461
- DTXSID30239321
- CHEMBL12223
- 1-Acetyl-2-pyrrolidone , 95%
- AS-59407
- 5-21-06-00357 (Beilstein Handbook Reference)
- H11367
- BRN 0002625
- NSC-50334
- A1418
- AI3-32424
- 932-17-2
- InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- DB-057381
- MFCD00014101
- EINECS 213-248-1
- YLHUPYSUKYAIBW-UHFFFAOYSA-
- UNII-DL2S7T2BKP
- AKOS006228225
- SY053592
- DL2S7T2BKP
- 1-Acetyl-2-pyrrolidone
-
- MDL: MFCD00014101
- Inchi: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- InChI Key: YLHUPYSUKYAIBW-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCCC1=O
- BRN: 0002625
Computed Properties
- Exact Mass: 127.06300
- Monoisotopic Mass: 127.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0
- Topological Polar Surface Area: 37.4
Experimental Properties
- Color/Form: Not determined
- Density: 1,15 g/cm3
- Boiling Point: 231°C(lit.)
- Flash Point: 110.7°C
- Refractive Index: 1.4810-1.4850
- PSA: 37.38000
- LogP: 0.09320
- Solubility: Not determined
1-Acetyl-2-pyrrolidone Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- RTECS:UY5717000
- Risk Phrases:R36/37/38
1-Acetyl-2-pyrrolidone Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-Acetyl-2-pyrrolidone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006760-25g |
1-Acetylpyrrolidin-2-one |
932-17-2 | 97% | 25g |
$213.21 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A854881-5g |
1-Acetyl-2-pyrrolidone |
932-17-2 | >98.0%(GC) | 5g |
502.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OC465-1g |
1-Acetyl-2-pyrrolidone |
932-17-2 | 98.0%(GC) | 1g |
¥265.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OC465-5g |
1-Acetyl-2-pyrrolidone |
932-17-2 | 98.0%(GC) | 5g |
¥803.0 | 2022-05-30 | |
| TRC | A192325-100mg |
1-Acetyl-2-pyrrolidone |
932-17-2 | 100mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192325-500mg |
1-Acetyl-2-pyrrolidone |
932-17-2 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A192325-1g |
1-Acetyl-2-pyrrolidone |
932-17-2 | 1g |
$ 80.00 | 2022-06-08 | ||
| Ambeed | A826300-1g |
1-Acetylpyrrolidin-2-one |
932-17-2 | 97% | 1g |
$11.0 | 2025-04-15 | |
| Ambeed | A826300-5g |
1-Acetylpyrrolidin-2-one |
932-17-2 | 97% | 5g |
$22.0 | 2025-04-15 | |
| Ambeed | A826300-25g |
1-Acetylpyrrolidin-2-one |
932-17-2 | 97% | 25g |
$43.0 | 2025-04-15 |
1-Acetyl-2-pyrrolidone Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 2 h, reflux
Reference
- A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines, Angewandte Chemie, 2011, 50(44), 10377-10380
Production Method 3
Reaction Conditions
1.1 2 h, reflux; reflux → rt
Reference
- Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ; 30 min, rt
Reference
- Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational study, ACS Catalysis, 2012, 2(2), 208-218
Production Method 5
Reaction Conditions
1.1 Catalysts: Acetyl chloride ; 2 h, reflux
Reference
- Photocatalytic oxidations of lactams and N-acylamines, 1982, , ,
Production Method 6
Production Method 7
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ; 18 h, 100 °C
Reference
- Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams, Chemistry - A European Journal, 2012, 18(37), 11524-11527
Production Method 8
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 10 - 25 °C; 30 min, 10 - 25 °C
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Reference
- Green preparation of 4-amino-1-butanol and its N-protected derivative, China, , ,
Production Method 9
Reaction Conditions
1.1 2 h, reflux
Reference
- Transition metal complex catalysts and processes for the hydrogenation of amides, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 2 h, reflux
Reference
- Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, Advanced Synthesis & Catalysis, 2010, 352, 1841-1845
Production Method 11
Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ; 48 h, 1000 psi, 100 °C
Reference
- Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino Esters, Organic Letters, 2003, 5(21), 3955-3957
Production Method 12
Production Method 13
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 2 h, reflux
Reference
- Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling, Organic & Biomolecular Chemistry, 2013, 11(22), 3706-3732
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 1 h, 55 °C
Reference
- Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen Peroxide, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756
Production Method 15
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Iodobenzene diacetate Solvents: Nitromethane , Decane ; 30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
1.2 Reagents: Sodium sulfite
Reference
- Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol, RSC Advances, 2013, 3(43), 19765-19768
Production Method 16
Reaction Conditions
1.1 Reagents: Cupric chloride , Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Acetonitrile , Water
Reference
- Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams, Tetrahedron Letters, 1999, 40(37), 6765-6768
Production Method 17
Reaction Conditions
1.1 5 h, reflux
Reference
- Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents, Bioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329
Production Method 18
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 1.5 h, reflux
Reference
- Rhodanine derivatives as novel inhibitors of PDE4, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037
Production Method 19
Reaction Conditions
Reference
- Product class 10: γ-Lactams and larger ring lactams, Science of Synthesis, 2005, 21, 647-711
1-Acetyl-2-pyrrolidone Raw materials
- N-(prop-2-en-1-yl)acetamide
- N-(4-Hydroxybutyl)acetamide
- Acetamide,N-[4-(trimethylsilyl)-3-butyn-1-yl]-
- Methyl acetate
- 1,3-Propanediol
- 2-Methoxy-1-pyrroline
- 1-(pyrrolidin-1-yl)ethan-1-one
- Methyl formate
- 1-ethenylpyrrolidin-2-one
1-Acetyl-2-pyrrolidone Preparation Products
1-Acetyl-2-pyrrolidone Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:932-17-2)1-Acetyl-2-pyrrolidone
Order Number:A1207488
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):201.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:932-17-2)1-乙酰基-2-吡咯烷酮
Order Number:LE2471791
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com
1-Acetyl-2-pyrrolidone Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
932-17-2 (1-Acetyl-2-pyrrolidone) Related Products
- 3470-96-0(2,5-Pyrrolidinedione,1-butyl-)
- 52856-97-0(2,5-Pyrrolidinedione, 1,1'-(1,6-dioxo-1,6-hexanediyl)bis-)
- 33425-46-6(2,5-Pyrrolidinedione,1-(1-methylethyl)-)
- 5395-77-7(2,5-Pyrrolidinedione,1-decyl-)
- 1121-07-9(N-Methylsuccinimide)
- 22707-38-6(2-Pyrrolidinone,1-(1-oxobutyl)-)
- 13030-16-5(2,5-Pyrrolidinedione,1,1'-(1,6-hexanediyl)bis-)
- 2314-78-5(N-Ethylsuccinimide)
- 5332-35-4(2,5-Pyrrolidinedione,1-pentyl-)
- 7268-51-1(2,5-Pyrrolidinedione, 1-[3-(dimethylamino)propyl]-)